2-Cyclohexylpropan-2-ol

partition coefficient hydrophobicity solvent extraction

2-Cyclohexylpropan-2-ol (CAS 16664-07-6, synonyms: 1,1-dimethylcyclohexylmethanol, α,α-dimethylcyclohexanemethanol) is a C9 tertiary alcohol with molecular formula C9H18O and molecular weight 142.24 g/mol. The compound features a cyclohexyl ring directly attached to the hydroxyl-bearing quaternary carbon, giving it steric bulk and full resistance to oxidation that primary and secondary alcohol analogs cannot match.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 16664-07-6
Cat. No. B091065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylpropan-2-ol
CAS16664-07-6
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCCC1)O
InChIInChI=1S/C9H18O/c1-9(2,10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3
InChIKeySSZWOQANOUHNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylpropan-2-ol (CAS 16664-07-6): Physicochemical Baseline for Tertiary Alcohol Procurement


2-Cyclohexylpropan-2-ol (CAS 16664-07-6, synonyms: 1,1-dimethylcyclohexylmethanol, α,α-dimethylcyclohexanemethanol) is a C9 tertiary alcohol with molecular formula C9H18O and molecular weight 142.24 g/mol . The compound features a cyclohexyl ring directly attached to the hydroxyl-bearing quaternary carbon, giving it steric bulk and full resistance to oxidation that primary and secondary alcohol analogs cannot match. Key physicochemical properties include a boiling point of 199.7 °C at 760 mmHg, density of 0.925–0.938 g/cm³, flash point of 83.3 °C, LogP of 2.34–2.59, and a predicted pKa of 15.31 . It is commercially available at 95–97% purity .

Why 2-Cyclohexylpropan-2-ol Cannot Be Replaced by Generic Cyclohexyl or Aliphatic Alcohols


2-Cyclohexylpropan-2-ol combines three structural features that no single close analog simultaneously delivers: a fully substituted tertiary alcohol center that prevents oxidation, a cyclohexyl ring that confers hydrophobicity and steric bulk, and a compact quaternary carbon geometry that influences solvation behavior . Replacing it with a primary alcohol such as 2-cyclohexylethanol introduces an oxidizable –CH2OH group, alters hydrogen-bonding capacity, and reduces LogP by approximately 0.6 log units. Substituting with the aromatic analog 2-phenylpropan-2-ol shifts electronic properties and UV absorbance. Even a seemingly similar tertiary alcohol like tert-butanol lacks the cyclohexyl ring entirely, changing both LogP (0.58 vs. 2.34) and pKa (16.54 vs. 15.31). These differences produce measurable divergences in partition coefficient, acid/base behavior, oxidative stability, and steric bulk [1][2]. The quantitative evidence below demonstrates why procurement decisions cannot default to a cheaper or more available in-class compound without compromising experimental reproducibility.

2-Cyclohexylpropan-2-ol vs. Analogs: Quantitative Differentiator Tables for Procurement


LogP and Hydrophobicity: 2-Cyclohexylpropan-2-ol vs. Primary and Secondary Alcohol Analogs

2-Cyclohexylpropan-2-ol exhibits a LogP of 2.34–2.59, substantially higher than its primary alcohol analog 2-cyclohexylethanol (LogP ~1.68–1.75 estimated) and the secondary alcohol cyclohexanol (LogP 1.28–1.35) [1][2]. This ~0.8–1.3 log unit increase corresponds to an approximately 6- to 20-fold greater partitioning into organic phases. Compared to the simpler tertiary alcohol tert-butanol (LogP 0.58), the difference exceeds 1.7 log units [3].

partition coefficient hydrophobicity solvent extraction LogP

Boiling Point and Vapor Pressure: Tertiary Cyclohexyl Alcohol vs. Linear and Aromatic Analogs

2-Cyclohexylpropan-2-ol has a boiling point of 199.7 °C at 760 mmHg and a vapor pressure of 0.084 mmHg at 25 °C . This is approximately 30 °C higher than 1-methylcyclohexanol (168–169 °C), reflecting the additional methyl group on the quaternary carbon that increases molecular weight and polarizability [1]. Compared to the aromatic analog 2-phenylpropan-2-ol (bp 202 °C, mp 28–32 °C), 2-Cyclohexylpropan-2-ol remains liquid well below room temperature (melting point not observed), offering superior handling characteristics in cold-temperature reactions .

boiling point vapor pressure distillation thermal stability

Acidity (pKa): Quantified Difference vs. Primary/Secondary Cyclohexyl Alcohols and tert-Butanol

The predicted pKa of 2-Cyclohexylpropan-2-ol is 15.31 ± 0.29, which is approximately 3 pKa units lower (more acidic) than that of cyclohexanol (pKa ≈ 18.18) [1]. Compared to tert-butanol, which has a reported pKa of 16.54 (or 19.0 depending on measurement method), 2-Cyclohexylpropan-2-ol is 1.2 to 3.7 units more acidic [2]. The enhanced acidity relative to cyclohexanol is consistent with the tertiary alcohol stabilizing the alkoxide conjugate base through hyperconjugation and inductive effects, while the difference versus tert-butanol reflects the polarizability of the cyclohexyl group.

pKa acid-base chemistry reactivity deprotonation

Tertiary Alcohol Oxidation Resistance vs. Primary Alcohol 2-Cyclohexylethanol

2-Cyclohexylpropan-2-ol is a tertiary alcohol (R3COH) and cannot undergo oxidation to a ketone under standard conditions (e.g., PCC, Jones reagent, Swern oxidation) without breaking carbon–carbon bonds . In contrast, the primary alcohol analog 2-cyclohexylethanol (RCH2OH) oxidizes readily to 2-cyclohexylacetaldehyde and then to 2-cyclohexylacetic acid under identical conditions. This is an inherent structural distinction: 2-cyclohexylethanol contains two α-hydrogens available for oxidation, while 2-cyclohexylpropan-2-ol has none.

oxidation resistance tertiary alcohol chemical stability functional group compatibility

Safety Profile: Flammability and Hazard Comparison vs. Lower-Boiling Analogs

2-Cyclohexylpropan-2-ol has a flash point of 83.3 °C (closed cup) and is classified under GHS07 as Harmful/Irritant (H302, H315, H319, H335) . This flash point is significantly higher than that of 1-methylcyclohexanol (67–68 °C) and 2-cyclohexylethanol (94 °C). The higher flash point compared to 1-methylcyclohexanol means 2-cyclohexylpropan-2-ol is less flammable and may not require the same stringent storage conditions as highly flammable liquids (GHS02).

flash point GHS classification flammability laboratory safety

Density and Molar Refractivity: Structural Differentiation from Aromatic and Linear Tertiary Alcohols

2-Cyclohexylpropan-2-ol has a measured density of 0.925–0.938 g/cm³ and a refractive index of 1.468 . This density is higher than that of the aromatic analog 2-phenylpropan-2-ol (0.973 g/cm³) and comparable to 1-methylcyclohexanol (0.919 g/cm³), consistent with the absence of a dense aromatic ring. The refractive index (1.468) is lower than that of 2-phenylpropan-2-ol (1.5196), providing a straightforward optical quality-control discriminator between the cyclohexyl and phenyl tertiary alcohol scaffolds.

density refractive index structural characterization quality control

2-Cyclohexylpropan-2-ol: Evidence-Based Application Scenarios for Procurement Justification


Non-Oxidizable Protecting Group or Linker in Multi-Step Organic Synthesis

Because 2-cyclohexylpropan-2-ol is a tertiary alcohol with zero α-hydrogens, it withstands oxidizing conditions that would destroy primary or secondary alcohol-based linkers. This makes it suitable as a terminal blocking group or solvent-stable linker in synthetic sequences where late-stage oxidations (e.g., Dess–Martin periodinane, Swern, or Jones oxidation) are performed. The oxidation-resistance evidence (Section 3, Evidence Item 4) directly supports this scenario.

Hydrophobic Modifier in Partition-Dependent Extraction or Chromatography

With a LogP of 2.34–2.59, 2-cyclohexylpropan-2-ol provides significant hydrophobic character for applications requiring preferential organic-phase partitioning, such as liquid-liquid extraction of non-polar analytes or as a hydrophobic modifier in reverse-phase HPLC mobile phases. The LogP difference versus cyclohexanol (ΔLogP ≈ +1.0 to +1.3) and tert-butanol (ΔLogP ≈ +1.8 to +2.0) quantifies this advantage (see Section 3, Evidence Item 1). [1][2]

Low-Flammability Reaction Solvent for Elevated-Temperature Chemistry

The flash point of 83.3 °C (Section 3, Evidence Item 5) places 2-cyclohexylpropan-2-ol in a less restrictive flammability category than 1-methylcyclohexanol (flash point 67–68 °C), while its boiling point of ~200 °C supports reactions at elevated temperatures without pressurization. This combination is advantageous for high-temperature reaction screening where safety compliance and solvent boiling point jointly matter.

Precursor for Cyclohexyl-Containing Pharmaceutical Intermediates via SN1 or Elimination Chemistry

As a tertiary alcohol, 2-cyclohexylpropan-2-ol can serve as a precursor to tertiary carbocations under acidic conditions, enabling SN1 substitution or elimination to generate cyclohexyl-substituted alkenes. Its distinct pKa (~15.3) relative to tert-butanol (16.5–19.0) indicates a greater propensity for acid-catalyzed dehydration under milder conditions (Section 3, Evidence Item 3). This supports its use in generating cyclohexyl-isobutylene derivatives for medicinal chemistry scaffold diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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